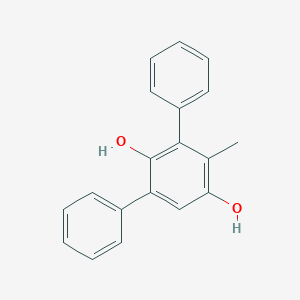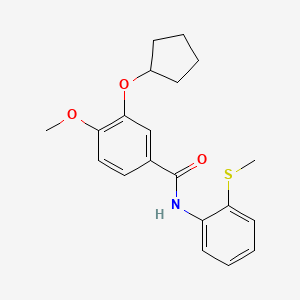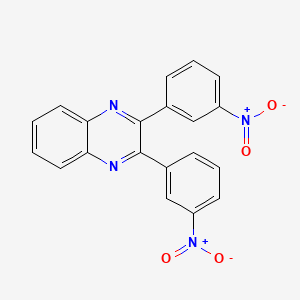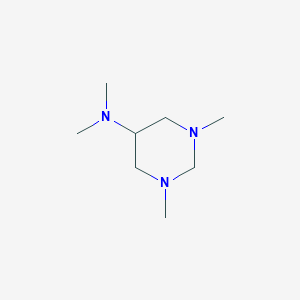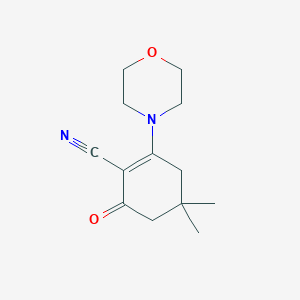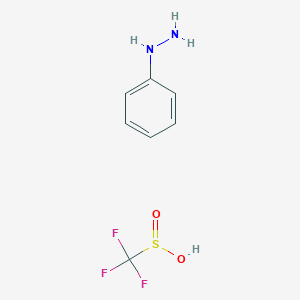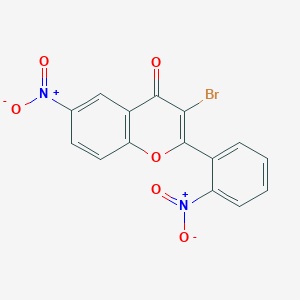![molecular formula C19H23NOSe B12548107 Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- CAS No. 869383-51-7](/img/structure/B12548107.png)
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is a complex organic compound that features a benzamide core structure with a unique selenomethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- typically involves multiple steps. One common method starts with the preparation of the selenomethyl intermediate, which is then coupled with the benzamide core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- can undergo various chemical reactions, including:
Oxidation: The selenomethyl group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenomethyl group can yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- exerts its effects involves interaction with specific molecular targets. The selenomethyl group can participate in redox reactions, influencing various biochemical pathways. The benzamide core may interact with proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest form of the compound, lacking the selenomethyl group.
N-methylbenzamide: A derivative with a methyl group attached to the nitrogen.
Phenylmethylselenide: A compound featuring the selenomethyl group without the benzamide core.
Uniqueness
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is unique due to the presence of the selenomethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
869383-51-7 |
|---|---|
Formule moléculaire |
C19H23NOSe |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[(2S)-1-benzylselanyl-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C19H23NOSe/c1-15(2)18(14-22-13-16-9-5-3-6-10-16)20-19(21)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21)/t18-/m1/s1 |
Clé InChI |
PBMDBOSYNDHFPK-GOSISDBHSA-N |
SMILES isomérique |
CC(C)[C@@H](C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
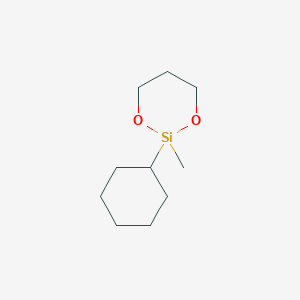
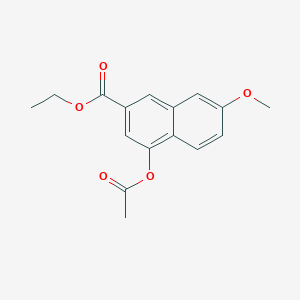
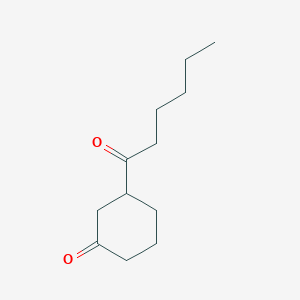

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
